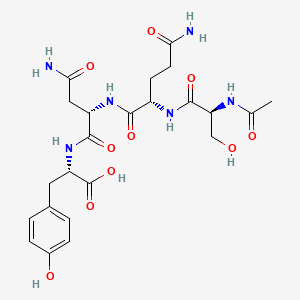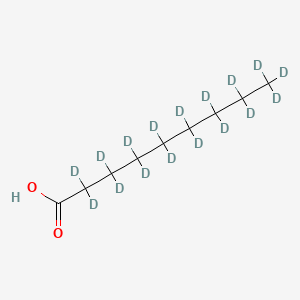
Nonanoic-D17 acid
描述
Nonanoic-D17 acid, also known as 1-Octanecarboxylic Acid-d17, is a deuterated form of nonanoic acid. This compound is a medium-chain fatty acid with the molecular formula C9D17H2O2. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用机制
Target of Action
Nonanoic-D17 Acid, also known as Pelargonic Acid-D17, is a deuterium-labeled variant of Nonanoic Acid . It is a naturally-derived saturated fatty acid comprising nine carbon atoms . The primary targets of this compound are bacteria, where it exhibits notable effects such as significant reduction in bacterial translocation .
Mode of Action
This compound interacts with its bacterial targets by enhancing antibacterial activity . It remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 , which are antimicrobial peptides involved in the innate immune response against bacterial infections.
Result of Action
The result of this compound’s action is a significant reduction in bacterial translocation . This means that the movement of bacteria from the gut to other parts of the body is reduced, thereby preventing systemic bacterial infections. Additionally, the compound enhances the secretion of antimicrobial peptides, strengthening the body’s innate immune response against bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of salts can stabilize both the protonated and deprotonated forms of Nonanoic Acid at the surface, suggesting that the compound’s action, efficacy, and stability may be affected by the salt concentration in the environment .
生化分析
Biochemical Properties
Nonanoic-D17 acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to significantly reduce bacterial translocation and enhance antibacterial activity. It also remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These interactions suggest that this compound can modulate immune responses and enhance the body’s defense mechanisms against bacterial infections.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to upregulate endogenous host defense peptides, thereby enhancing intestinal epithelial immunological barrier function . Additionally, it affects the metabolic activity of small intestinal neuroendocrine tumor cells, leading to altered cell proliferation, serotonin secretion, and cell morphology .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound significantly reduces bacterial translocation and enhances antibacterial activity by increasing the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These defensins play a crucial role in the innate immune response by disrupting bacterial cell membranes and inhibiting bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is less acidic at the surface compared to in the bulk solution, with a pKa shift of 1.1 ± 0.6 . This property affects its behavior in different environments and its long-term effects on cellular function. Studies have shown that this compound can induce senescence and alter cell morphology over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances antibacterial activity and immune responses. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage control is necessary to maximize the beneficial effects of this compound while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and immune responses. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, this compound upregulates endogenous host defense peptides by inhibiting histone deacetylase, which enhances intestinal epithelial immunological barrier function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with these molecules. This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells affects its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Nonanoic-D17 acid can be synthesized through the deuteration of nonanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of nonanoic acid in the presence of deuterium gas. This reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The deuterated product is then purified through distillation or crystallization techniques to obtain the desired compound with high isotopic purity.
化学反应分析
Types of Reactions: Nonanoic-D17 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to produce nonanoic acid derivatives, such as nonanoic aldehyde and nonanoic acid.
Reduction: The compound can be reduced to form nonanol, a nine-carbon alcohol.
Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Nonanoic aldehyde, nonanoic acid derivatives.
Reduction: Nonanol.
Substitution: Various substituted nonanoic acid derivatives.
科学研究应用
Nonanoic-D17 acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling, which provides distinct spectral signatures.
Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the study of lipid metabolism and related disorders.
Industry: It is used in the development of deuterated drugs and other chemical products where isotopic labeling is required.
相似化合物的比较
Nonanoic Acid: The non-deuterated form, commonly used in various industrial and research applications.
Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic Acid: A ten-carbon fatty acid with similar properties but longer chain length.
Uniqueness: Nonanoic-D17 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen](/img/new.no-structure.jpg)
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
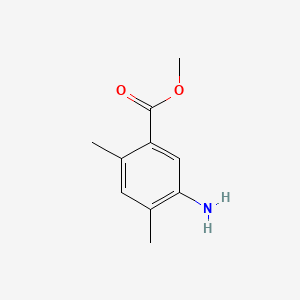
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)
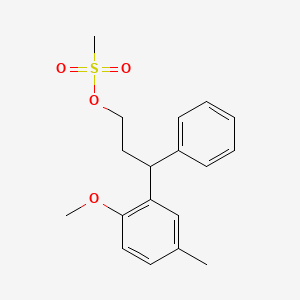
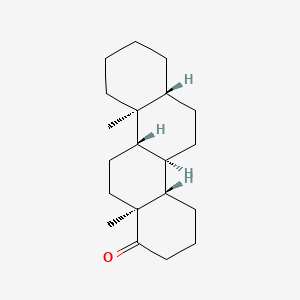
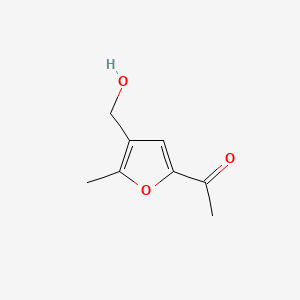
![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
